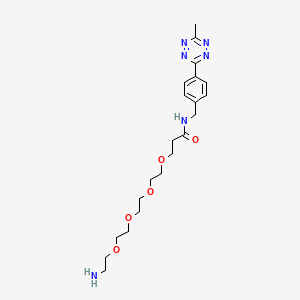
Me-Tet-PEG4-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Me-Tet-PEG4-NH2 involves the incorporation of four PEG units into the molecule. The tetrazine group is introduced through a series of chemical reactions, typically involving the use of tetrazine derivatives and PEGylation reagents. The reaction conditions often include the use of organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically stored at -20°C to maintain its stability and prevent degradation .
Analyse Des Réactions Chimiques
Types of Reactions
Me-Tet-PEG4-NH2 primarily undergoes the inverse electron demand Diels-Alder reaction (iEDDA) with compounds containing TCO groups. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions
The iEDDA reaction involving this compound typically requires the presence of TCO-containing compounds. The reaction is carried out under mild conditions, often at room temperature, and in the presence of organic solvents .
Major Products Formed
The major product formed from the iEDDA reaction between this compound and TCO-containing compounds is a stable covalent bond between the two molecules. This product is often used in the development of ADCs and other bioconjugates .
Applications De Recherche Scientifique
Me-Tet-PEG4-NH2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Chemistry: Used as a linker in click chemistry reactions, facilitating the attachment of various molecules
Biology: Employed in the development of bioconjugates for imaging and diagnostic purposes
Medicine: Integral in the creation of ADCs, which are used for targeted drug delivery in cancer therapy
Industry: Utilized in the production of PEGylated compounds, which have enhanced solubility and stability
Mécanisme D'action
The mechanism of action of Me-Tet-PEG4-NH2 involves its tetrazine group undergoing an iEDDA reaction with TCO-containing compounds. This reaction forms a stable covalent bond, allowing for the precise attachment of drugs to antibodies or other molecules. The PEG chain enhances the solubility and stability of the resulting bioconjugates .
Comparaison Avec Des Composés Similaires
Me-Tet-PEG4-NH2 is unique due to its combination of a tetrazine group, a PEG chain, and an amine group. Similar compounds include other ADC linkers such as:
Tetrazine-PEG4-NHS: Contains a similar tetrazine group and PEG chain but with an N-hydroxysuccinimide (NHS) ester group instead of an amine group
Tetrazine-PEG4-Maleimide: Features a maleimide group, which allows for thiol-reactive conjugation
These compounds share similar applications but differ in their functional groups, which provide distinct reactivity and conjugation options.
Propriétés
Formule moléculaire |
C21H32N6O5 |
|---|---|
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C21H32N6O5/c1-17-24-26-21(27-25-17)19-4-2-18(3-5-19)16-23-20(28)6-8-29-10-12-31-14-15-32-13-11-30-9-7-22/h2-5H,6-16,22H2,1H3,(H,23,28) |
Clé InChI |
SXYPWIZPCBYJLT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


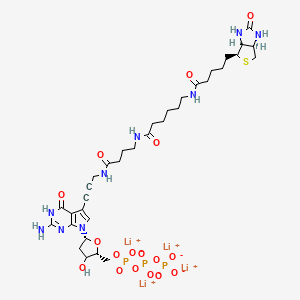
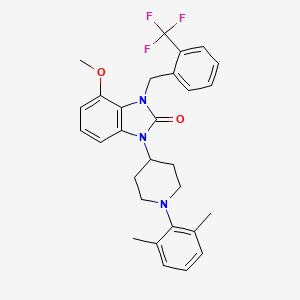
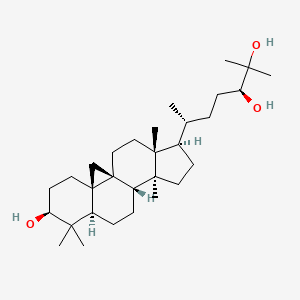
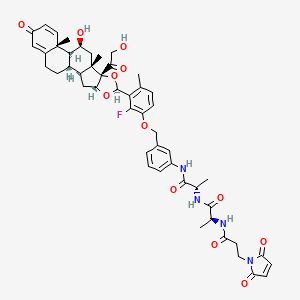
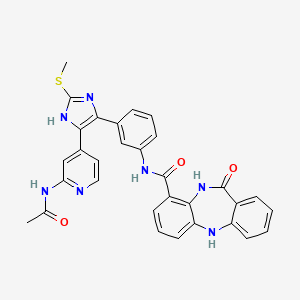
![(2S,4R)-1-[(2S)-2-(6-azidohexanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12377968.png)
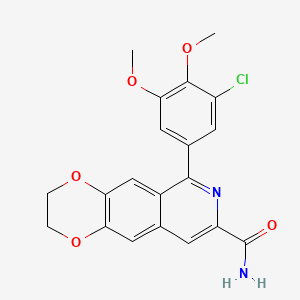
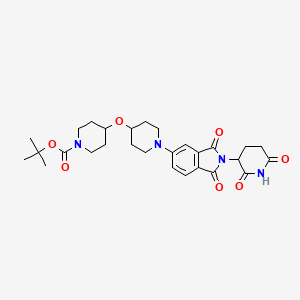
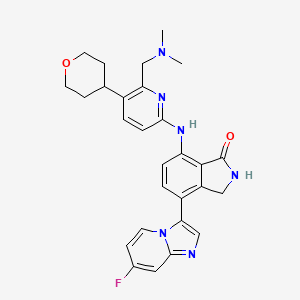
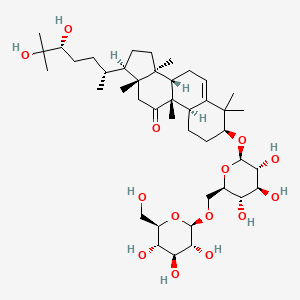
![[(1S,4R,7R,9R,11R,12R)-4,9-dimethyl-13-methylidene-14-oxo-3,8,15-trioxatetracyclo[10.3.0.02,4.07,9]pentadecan-11-yl] acetate](/img/structure/B12378017.png)


![6-[2-(cyclopropylamino)-6-(2,4-dichlorophenyl)-7-oxopyrido[2,3-d]pyrimidin-8-yl]-N-hydroxyhexanamide](/img/structure/B12378031.png)
